molecular formula C9H10O5 B7817337 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde

Cat. No. B7817337
M. Wt: 198.17 g/mol
InChI Key: NZMCTQRHWZGAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Studies

Research by Mekkey, Mal, and Kadhim (2020) focused on synthesizing 3,4-dimethoxy benzaldehyde hydrazone metal complexes and studying their optical properties. They observed that the optical absorption of these complexes is due to indirect allowed transitions, and the energy gap of these compounds varies with different metal complexes (Mekkey, Mal, & Kadhim, 2020).

Electrocatalytic Activity

Pariente et al. (1996) investigated the electrochemical behavior of films derived from dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB. They found that electrodes modified with these films showed catalytic activity in the electrooxidation of NADH, which could be used in biosensor design (Pariente et al., 1996).

Synthesis of Analogues and Derivatives

Yan-ling (2008) described a method to synthesize 3,5-dihydroxy-bibenzyl from 3,5-dimethoxybenzaldehyde, improving yield and simplifying operations compared to previous methods (Yan-ling, 2008). Similarly, Azzena et al. (1990) developed a new synthesis method for 2,5-dialkyl-1,3-dimethoxybenzenes via 3,4,5-trimethoxybenzaldehyde dimethylacetal (Azzena et al., 1990).

Molecular Structure Studies

Krygowski et al. (1998) analyzed the crystal and molecular structure of 3,4-dimethoxybenzaldehyde derivatives, contributing to the understanding of Angular Group Induced Bond Alternation (AGIBA) in ortho-dimethoxy derivatives of benzene (Krygowski et al., 1998).

Catalytic Hydrogenation

Xiu (2003) described a method for synthesizing 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 catalysts, achieving an overall yield of 81.7% (Xiu, 2003).

Ultrasound-Assisted Synthesis

Xiangdana (2012) reported the synthesis of 3,4-Dimethoxy-4′-hydroxychalcone using ultrasound radiation, yielding a more efficient process compared to traditional methods (Xiangdana, 2012).

Synthesis of Resveratrol Analogues

Xi-quan (2007) synthesized new compounds from 3,4-dimethoxybenzaldehyde, indicating potential applications in pharmaceuticals (Xi-quan, 2007).

Chemopreventive Potential

Tseng, Tsheng, and Lee (2001) explored the cytotoxicity effects of di- and tri-hydroxybenzaldehydes, including 3,4-DHBA, suggesting potential as chemopreventive agents against certain tumor cells (Tseng, Tsheng, & Lee, 2001).

properties

IUPAC Name

3,4-dihydroxy-2,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-6-3-5(4-10)9(14-2)8(12)7(6)11/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMCTQRHWZGAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.